2-[(2-methyl-3,5-dinitrophenyl)sulfanyl]acetic acid
Description
2-[(2-Methyl-3,5-dinitrophenyl)sulfanyl]acetic acid is a nitroaromatic compound featuring a sulfanyl (-S-) linker connecting a 2-methyl-3,5-dinitrophenyl group to an acetic acid moiety. The electron-withdrawing nitro groups and methyl substituent on the aromatic ring influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
2-(2-methyl-3,5-dinitrophenyl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6S/c1-5-7(11(16)17)2-6(10(14)15)3-8(5)18-4-9(12)13/h2-3H,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWGOXOYDSMVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1SCC(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methyl-3,5-dinitrophenyl)sulfanyl]acetic acid typically involves the reaction of 2-methyl-3,5-dinitrophenylthiol with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetic acid, resulting in the formation of the thioether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methyl-3,5-dinitrophenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-[(2-methyl-3,5-dinitrophenyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-methyl-3,5-dinitrophenyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioether linkage may also play a role in modulating the compound’s activity by affecting its binding to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(N-(4-Methoxy-3,5-dinitrophenyl)sulfamoyl)acetic Acid
Structural Differences :
- Substituents : Contains a sulfamoyl (-SO₂NH-) group instead of a sulfanyl (-S-) linker. The aromatic ring has a methoxy (-OCH₃) group at the 4-position alongside 3,5-dinitro groups.
- Impact on Properties :
- Reactivity : The sulfamoyl group may enhance stability in acidic conditions but reduce nucleophilicity compared to sulfanyl derivatives.
Methyl 2-[2-(2,6-Dichloro-4-nitro-anilino)-3,5-dinitrophenyl]acetate
Structural Differences :
- Core Structure: Derived from diclofenac (an NSAID), with a 2,6-dichloro-4-nitroanilino group and esterified acetic acid.
- Biological Relevance : Nitro-substituted NSAIDs exhibit anti-inflammatory, anticancer, and antifungal activities .
- Functional Groups: The ester group (vs. Chlorine atoms introduce steric and electronic effects, altering binding affinity compared to methyl-substituted analogues .
Halogenated Phenylacetic Acids
a) 2-(3,5-Dichlorophenyl)acetic Acid (CAS 51719-65-4)
- Substituents : 3,5-Dichloro groups instead of nitro and methyl.
- Physicochemical Properties :
b) 2-(3,5-Dibromophenyl)acetic Acid (CAS 188347-49-1)
- Substituents : 3,5-Dibromo groups.
- Comparison with Dichloro Analogue :
2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)
- Structural Differences : Features a hydroxyl (-OH) and two phenyl groups on the acetic acid carbon.
- Key Properties :
- Acidity : The α-hydroxy group increases acidity (pKa ~2.3) compared to nitro-substituted analogues.
- Applications : Used in synthesizing anticholinergic drugs and as a precursor in organic synthesis .
Biological Activity
2-[(2-methyl-3,5-dinitrophenyl)sulfanyl]acetic acid is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound this compound features a dinitrophenyl group attached to a sulfanyl acetic acid moiety. The presence of the dinitrophenyl group is crucial for its biological activity, as it can influence interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit antibacterial and antifungal properties. For instance, studies have shown that certain thioether derivatives demonstrate significant antibacterial activity against various pathogenic bacteria. This suggests that the sulfanyl group may enhance the antimicrobial efficacy of the compound through specific interactions with bacterial cell membranes or enzymes .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented extensively. For example, several studies have reported that certain derivatives exhibit potent anti-inflammatory effects in animal models, such as the carrageenan-induced paw edema test. These compounds were found to significantly reduce inflammation and pain, comparable to standard anti-inflammatory drugs like diclofenac .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated using brine shrimp lethality bioassays. Results indicate that certain concentrations can induce cytotoxicity in tumor cell lines, suggesting potential antitumor activity. This aligns with findings where similar compounds were effective against various cancer cell lines, indicating a possible mechanism involving apoptosis induction or cell cycle arrest .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Some studies suggest that the compound may act as an inhibitor of key enzymes involved in inflammatory pathways or microbial metabolism.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, contributing to its cytotoxic effects.
- Cell Membrane Interaction : The lipophilic nature of the dinitrophenyl group may facilitate interaction with cellular membranes, altering permeability and leading to cell death in target cells.
Case Studies
Several case studies highlight the pharmacological potential of similar compounds:
- A study investigating a series of thioether derivatives showed promising results in inhibiting bacterial growth and reducing inflammation in vivo models .
- Another research focused on the synthesis and evaluation of various oxadiazole derivatives demonstrated significant anticancer activity against breast cancer cell lines, suggesting structural modifications could enhance potency .
Table 1: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
